Hygrolidin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

希格罗里丁是一种由链霉菌属细菌产生的16元大环内酯类抗生素。它与巴菲霉素密切相关,以其抗真菌和细胞毒性而闻名。 希格罗里丁表现出显著的生物活性,包括抗寄生虫、抗肿瘤和免疫抑制作用 .

准备方法

合成路线和反应条件: 希格罗里丁通常从链霉菌发酵液中分离出来。分离过程包括几个步骤,包括提取、纯化和结晶。 希格罗里丁的合成路线涉及通过一系列缩合和环化反应形成大环内酯环 .

工业生产方法: 希格罗里丁的工业生产涉及在受控条件下对链霉菌进行大规模发酵。 然后对发酵液进行提取和纯化过程,以纯形式分离希格罗里丁 .

化学反应分析

Nucleophilic Addition Reactions

Hygrolidin derivatives like hygrobafilomycin (a this compound-bafilomycin hybrid) demonstrate reactivity with nucleophiles due to electrophilic alkene moieties. For example:

-

Dithiothreitol (DTT) Labeling : Hygrobafilomycin reacts with DTT under mild basic conditions, forming covalent adducts via 1,4-addition to its fumarate group . This suggests this compound’s potential susceptibility to nucleophilic attacks at conjugated unsaturated sites.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Nucleophilic 1,4-addition | DTT, mild base (pH 7–8) | Thioether adduct at fumarate site |

Hydrolysis of Anhydride Moieties

This compound derivatives such as hygrobafilomycin contain a rare monoalkylmaleic anhydride unit . This group undergoes hydrolysis in aqueous environments:

-

Acid/Base-Catalyzed Hydrolysis : The anhydride converts to maleic acid derivatives under acidic or basic conditions, altering solubility and bioactivity .

| Functional Group | Reaction | Conditions | Outcome |

|---|---|---|---|

| Monoalkylmaleic anhydride | Hydrolysis | H₂O, pH <7 or >7 | Maleic acid derivative |

Acetal Formation

This compound’s hemiacetal or ketone groups participate in acetal formation:

-

Reaction with Methanol : this compound K2 forms a methyl acetal when refluxed in methanol, modifying its stereoelectronic properties .

| Reaction Site | Reagent | Product |

|---|---|---|

| C-23 hydroxyl/ketone | Methanol, reflux | Methyl acetal derivative |

Oxidation and Reduction Reactions

While direct data on this compound is limited, structural analogs suggest:

-

Epoxidation : Electron-rich alkenes in the macrocycle may react with peracids to form epoxides.

-

Reductive Amination : Primary amines could form via reductive alkylation of ketone groups.

Thermal Degradation

This compound’s thermolabile macrocyclic structure undergoes decomposition at elevated temperatures, releasing CO₂ and fragmenting into smaller lactones .

Data Table: Key Functional Groups and Reactivity

Mechanistic Insights

-

Curvature-Coupled Dynamics : Computational models (e.g., URVA) show this compound’s reactivity is influenced by conformational changes in its macrocycle, with curvature peaks correlating to bond cleavage/formation phases .

-

Steric Effects : Bulky substituents (e.g., C-15 hydroxyl) hinder nucleophilic attacks, while flexible regions (e.g., tetrahydropyran) facilitate solvent interactions .

科学研究应用

Biological Activities

Hygrolidin exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

- Antitumor Activity : this compound and its derivatives have shown potent cytotoxic effects against various tumor cell lines. For example, a study reported that hygrobafilomycin, a hybrid compound derived from this compound, displayed a mean IC50 value of 5.3 nM against 40 tumor cell lines, indicating strong antiproliferative properties .

- Antifungal Properties : this compound has demonstrated significant antifungal activity. The compound's mechanism involves disrupting fungal cell membranes, which is critical for its efficacy against various fungal pathogens .

- Antimicrobial Effects : Research indicates that this compound derivatives exhibit antimicrobial properties against Gram-positive bacteria, with varying effectiveness observed across different strains .

Antitumor Efficacy

A notable study investigated the effects of hygrobafilomycin on solid human tumors. The results indicated that this compound not only inhibited tumor growth but also induced apoptosis in cancer cells through V-ATPase inhibition . This study highlights the potential of this compound derivatives as therapeutic agents in oncology.

Antifungal Applications

In another study focusing on antifungal activity, hygrobafilomycin was tested against various fungi, including Debaryomyces hansenii. The compound exhibited pronounced antifungal effects compared to its antibacterial activity, suggesting its suitability for treating fungal infections .

Data Table: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 Value (nM) | Target Organism |

|---|---|---|---|

| Hygrobafilomycin | Antitumor | 5.3 | Various tumor cell lines |

| JBIR-100 | Antibacterial | 4 | Staphylococcus aureus |

| JBIR-100 | Antifungal | Not specified | Debaryomyces hansenii |

作用机制

希格罗里丁通过抑制溶酶体ATP酶发挥作用,溶酶体ATP酶对于维持细胞离子稳态至关重要。这种抑制破坏了溶酶体膜上的质子梯度,导致细胞死亡。 希格罗里丁还诱导p21的表达,p21是一种细胞周期蛋白依赖性激酶抑制剂,它在G1和S期中止细胞周期进程 .

类似化合物:

巴菲霉素A1: 一种有效的溶酶体ATP酶抑制剂,具有相似的生物活性。

康卡纳霉素A: 另一种具有抗真菌和细胞毒性的大环内酯类抗生素。

Elaiophylin: 一种16元双内酯,与希格罗里丁具有结构相似性.

希格罗里丁的独特性: 希格罗里丁由于其在大环环上的特定取代模式及其强抗真菌和细胞毒性活性而具有独特性。 它诱导p21表达和抑制溶酶体ATP酶的能力使其区别于其他类似化合物 .

相似化合物的比较

Bafilomycin A1: A potent inhibitor of vacuolar ATPase enzymes with similar biological activities.

Concanamycin A: Another macrolide antibiotic with antifungal and cytotoxic properties.

Elaiophylin: A 16-membered dilactone with structural similarities to hygrolidin.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern on the macrocyclic ring and its potent antifungal and cytotoxic activities. Its ability to induce p21 expression and inhibit vacuolar ATPase enzymes distinguishes it from other similar compounds .

生物活性

Hygrolidin, a member of the hygrolide family of antibiotics, has garnered significant attention due to its diverse biological activities. This compound, produced by Streptomyces varsoviensis, exhibits a range of pharmacological effects including antibacterial, antifungal, cytotoxic, and antiproliferative activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure, which includes a 16-membered macrolide ring. Its mechanism of action primarily involves the inhibition of vacuolar-type H+-ATPases (V-ATPases), which are essential for various cellular processes such as pH regulation and nutrient uptake. This inhibition can lead to significant biological effects including:

- Cytotoxicity : this compound has shown selective cytotoxicity against tumor cell lines.

- Antifungal Activity : It effectively inhibits fungal growth, particularly against species like Valsa ceratosperma.

- Cell Cycle Modulation : this compound induces expression of p21 and disrupts cell cycle progression at G1 and S phases.

Biological Activities Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

Antifungal Efficacy :

- A study demonstrated that this compound effectively inhibited the growth of Valsa ceratosperma, showcasing its potential as an antifungal agent. The compound's mechanism involved disrupting fungal cell membrane integrity, leading to cell death.

-

Cytotoxicity Against Tumor Cells :

- In a comprehensive evaluation involving 40 different tumor cell lines, this compound exhibited high cytotoxic potency with a mean IC50 value of 5.3 nM. This suggests that this compound could serve as a promising candidate for cancer therapy, particularly in targeting solid tumors.

-

Cell Cycle Arrest :

- Research indicated that this compound induces p21 expression, leading to cell cycle arrest at the G1 and S phases in specific cancer cells. This effect is crucial for its antiproliferative activity and highlights its potential role in cancer treatment strategies.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Due to its cytotoxic effects on tumor cells, this compound may be developed as an anticancer drug.

- Antifungal Treatments : Its efficacy against fungal infections positions it as a potential treatment option in mycology.

- Immunomodulation : By modulating immune responses, this compound could be explored for use in autoimmune diseases or infections.

属性

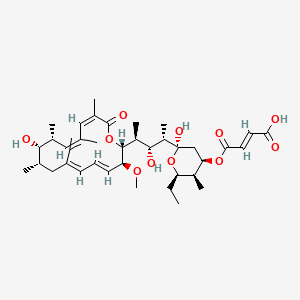

IUPAC Name |

(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H58O11/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H,39,40)/b14-12+,16-15+,21-13+,22-18-,25-19-/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIOXKVQFJIRMZ-VRHCWVDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\C)/C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H58O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。